An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid
An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Cyano-2-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a nitrile group, and a methoxy-substituted phenyl ring, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.
Core Chemical Properties
Table 1: Physicochemical Properties of (4-Cyano-2-methoxyphenyl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [3] |
| CAS Number | 1256345-67-1 | [1] |
| Appearance | Solid | [1] |
| Purity | 95% to ≥98% | [1][2] |
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for (4-Cyano-2-methoxyphenyl)boronic acid is not explicitly published in peer-reviewed journals, its preparation is alluded to in the patent literature concerning the synthesis of Finerenone.[4][5][6][7] The general approach to synthesizing aryl boronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by hydrolysis.
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of (4-Cyano-2-methoxyphenyl)boronic acid.
Experimental Considerations for Synthesis and Purification:
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Starting Material: A suitable starting material would be an aryl halide, such as 4-bromo-3-methoxybenzonitrile.
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Organometallic Intermediate: Formation of a Grignard reagent or an organolithium species is a key step. This typically requires anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
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Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form the boronate ester.
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Hydrolysis: The resulting boronate ester is hydrolyzed, usually with an aqueous acid, to yield the final boronic acid.
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Purification: Purification can be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The patent literature suggests that related phenylboronic acids can be isolated by extraction and crystallization.[8]
Spectroscopic Characterization
Detailed experimental ¹H and ¹³C NMR spectra for (4-Cyano-2-methoxyphenyl)boronic acid are not publicly available. However, based on the structure and data from analogous compounds, the expected spectral features can be predicted.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The acidic protons of the boronic acid group are often broad and may not be observed or could be exchanged with D₂O. |
| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. The nitrile carbon would be expected around 115-120 ppm. The methoxy carbon would appear around 55-60 ppm. The carbon attached to the boron atom would be in the range of 130-140 ppm. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (4-Cyano-2-methoxyphenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
General Suzuki-Miyaura Coupling Workflow
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol and should be optimized for specific substrates.
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Reaction Setup: To a reaction vessel, add (4-Cyano-2-methoxyphenyl)boronic acid (1.0 eq), the aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
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Solvent Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water).
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Significance and Applications
The primary biological relevance of (4-Cyano-2-methoxyphenyl)boronic acid stems from its use as a key intermediate in the synthesis of Finerenone.[4][5][6][7] Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor, which is a key regulator of blood pressure and electrolyte balance. While boronic acids, in general, have low toxicity, their derivatives can exhibit significant biological activity.[13] For example, some dipeptide boronic acids are potent proteasome inhibitors with anticancer properties.[14] The biological activity of (4-Cyano-2-methoxyphenyl)boronic acid itself has not been extensively studied, but derivatives have been investigated as potential xanthine oxidase inhibitors for the treatment of hyperuricemia.[15]
Safety and Handling
(4-Cyano-2-methoxyphenyl)boronic acid should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
(4-Cyano-2-methoxyphenyl)boronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its significance is highlighted by its crucial role as an intermediate in the synthesis of the pharmaceutical agent Finerenone. While detailed experimental data for the compound itself is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into its specific properties and potential biological activities could unveil new applications for this important chemical entity.
References
- 1. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 2-cyano-4-methoxyphenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 4. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
